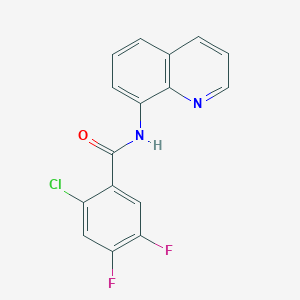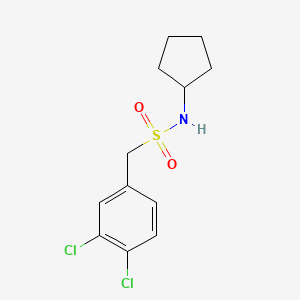
N-cyclopentyl-1-(3,4-dichlorophenyl)methanesulfonamide
Übersicht
Beschreibung
N-cyclopentyl-1-(3,4-dichlorophenyl)methanesulfonamide, commonly referred to as CP-31398, is a chemical compound that has gained significant attention in the field of cancer research. It is an inhibitor of the tumor suppressor protein p53, which is a key regulator of cell growth and division. CP-31398 has shown promising results in preclinical studies as a potential therapeutic agent for a variety of cancers.
Wissenschaftliche Forschungsanwendungen
CP-31398 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by restoring the function of mutant p53 proteins. CP-31398 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment. In addition to its anti-cancer properties, CP-31398 has also been studied for its potential use in neurodegenerative diseases and aging research.
Wirkmechanismus
CP-31398 binds to mutant p53 proteins and induces a conformational change that restores their function as tumor suppressors. Mutations in the p53 gene are a common occurrence in cancer cells and can lead to the loss of its tumor suppressor function. By restoring the function of mutant p53 proteins, CP-31398 can induce apoptosis in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
CP-31398 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the expression of genes involved in apoptosis, cell cycle arrest, and DNA repair. CP-31398 has also been shown to inhibit the expression of genes involved in cell proliferation and angiogenesis. In addition, CP-31398 has been shown to increase the levels of reactive oxygen species, which can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CP-31398 has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it a useful tool for studying the effects of p53 restoration in cancer cells. CP-31398 is also relatively stable and can be stored for long periods of time. However, CP-31398 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, CP-31398 has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
For CP-31398 research include developing more potent analogs, improving its solubility and half-life, and studying its effects in combination with other cancer therapies. In addition, CP-31398 has potential applications in neurodegenerative diseases and aging research, which could be explored in future studies.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-(3,4-dichlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-11-6-5-9(7-12(11)14)8-18(16,17)15-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDWBFFQUZTTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(3,4-dichlorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



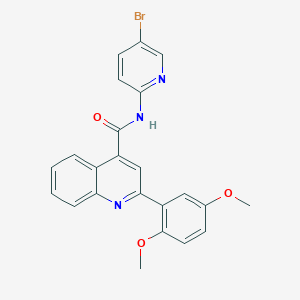
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4850686.png)
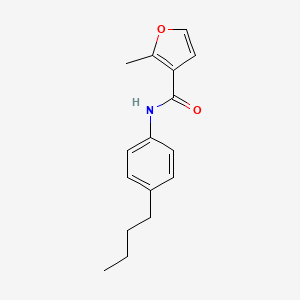
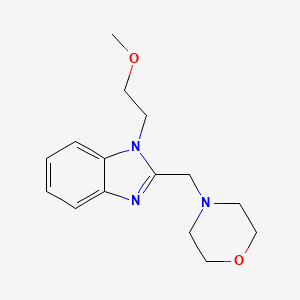
![2-mercapto-5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4850702.png)
![4-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4850707.png)
![4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4850716.png)
![4-[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4850734.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B4850738.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4850747.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4850755.png)
![3-{[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4850763.png)
![methyl 7-cyclopropyl-3-(3-methoxybenzyl)-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4850772.png)
